2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number 90830-11-8 . It has a linear formula of C8H7N3O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13) and the InChI key is PYCXQEIWKWWRHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 177.16 .Scientific Research Applications
Proteomics Research
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid: is utilized in proteomics research due to its biochemical properties . Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with protein structures, potentially affecting protein folding and function.
Drug Development
This compound serves as a “drug prejudice” scaffold in medicinal chemistry . Its structure is conducive to binding with various biological targets, making it a valuable starting point for the synthesis of potential therapeutic agents.
Material Science
In material science, 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is recognized for its structural characteristics that can be applied in the development of new materials with specific optical or electronic properties .
Synthetic Chemistry Methodologies
The compound is significant in synthetic chemistry for various methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . It’s involved in the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds, which are fundamental in creating complex molecules.
Chiral Compounds Synthesis
It plays a role in the synthesis of chiral compounds, which are essential in producing pharmaceuticals that require specific enantiomeric forms for efficacy .
Biochemical Research
As a biochemical for research, 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is used in various biochemical studies to understand cellular processes and the molecular basis of diseases .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, which include 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues, which this compound is a derivative of, have been studied for their anti-tuberculosis properties . These compounds likely interact with the bacterial cells, leading to their inhibition or death, thereby treating the tuberculosis infection.
Result of Action
Given its potential anti-tuberculosis activity, it can be inferred that the compound may lead to the inhibition or death of tuberculosis bacteria, thereby reducing the bacterial load .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXQEIWKWWRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442371 | |
Record name | 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
CAS RN |
90830-11-8 | |
Record name | 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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